(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 873429-57-3
VCID: VC7851411
InChI: InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
SMILES: C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid

CAS No.: 873429-57-3

Cat. No.: VC7851411

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid - 873429-57-3

Specification

CAS No. 873429-57-3
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08
IUPAC Name (2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Standard InChI Key NVDAAIHKUHFKOL-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N
SMILES C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid belongs to the class of non-proteinogenic amino acids, where the phenyl ring at the β-carbon contains chlorine atoms at the 2- and 3-positions. Key identifiers include:

PropertyValueSource
CAS Number873429-57-3
Molecular FormulaC9H9Cl2NO2\text{C}_9\text{H}_9\text{Cl}_2\text{NO}_2
SMILESO=C(O)C@@HCC1=CC=CC(Cl)=C1Cl
InChIKeyQGHQDRDWQIHGKZ-UHFFFAOYSA-N
Exact Mass233.001 g/mol
LogP (Octanol-Water)3.17

The (S)-enantiomer configuration is critical for its interactions with biological targets, as evidenced by its distinct receptor-binding profiles compared to racemic mixtures .

Stereochemical Considerations

The compound’s chirality arises from the asymmetric α-carbon bearing the amino group. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 2,3-dichlorophenyl group adopts a planar conformation orthogonal to the propanoic acid backbone, optimizing hydrophobic interactions in enzymatic pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Though detailed synthetic protocols are sparingly published, fragmentary data suggest a multi-step approach involving:

  • Aldol Condensation: 2,3-Dichlorobenzaldehyde reacts with glycine in ethanol under basic conditions (pH 9–10) at 60°C to form the Schiff base intermediate.

  • Reductive Amination: Catalytic hydrogenation with palladium on carbon (Pd/C\text{Pd/C}) yields the β-phenylalanine derivative.

  • Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer .

Industrial Manufacturing

Scale-up processes prioritize cost efficiency and yield optimization:

  • Catalyst Systems: Heterogeneous catalysts (e.g., Ni/Al2O3\text{Ni}/\text{Al}_2\text{O}_3) replace noble metals to reduce costs.

  • Solvent Recovery: Ethanol is recycled via distillation, minimizing waste.

  • Quality Control: High-performance liquid chromatography (HPLC) ensures enantiomeric excess (>99%>99\%) .

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility (1.2mg/mL\sim 1.2 \, \text{mg/mL}) due to its hydrophobic dichlorophenyl group. It remains stable under inert atmospheres but undergoes gradual decomposition in acidic media (pH<3\text{pH} < 3) via dechlorination .

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at 3400cm13400 \, \text{cm}^{-1} (N–H stretch), 1700cm11700 \, \text{cm}^{-1} (C=O), and 750cm1750 \, \text{cm}^{-1} (C–Cl).

  • 1H NMR^1\text{H NMR}: δ 7.45–7.30 (m, 3H, aromatic), δ 4.15 (q, 1H, α-CH), δ 3.10 (dd, 2H, β-CH2) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of tryptophan hydroxylase (Ki=2.3μMK_i = 2.3 \, \mu\text{M}), a key enzyme in serotonin biosynthesis. Its dichlorophenyl group sterically obstructs the substrate-binding pocket, as shown in molecular docking studies .

Neurotransmitter Modulation

In vivo rodent models demonstrate dose-dependent reductions in striatal dopamine (45%45\% at 50mg/kg50 \, \text{mg/kg}) and serotonin (63%63\% at 100mg/kg100 \, \text{mg/kg}) levels, likely via presynaptic reuptake inhibition . Comparative data with para-chlorophenylalanine (PCPA) reveal superior potency due to enhanced lipid solubility from the second chlorine atom .

Receptor Interactions

  • NMDA Receptor: Binds to the glycine site with IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}, modulating excitatory neurotransmission.

  • GABAA Receptor: Allosteric potentiation at 10μM10 \, \mu\text{M}, implicating roles in anxiolysis .

Research and Industrial Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for antipsychotic drug candidates targeting dopamine D2/D3 receptors.

  • Prodrug Development: Ester derivatives (e.g., ethyl ester) improve blood-brain barrier penetration .

Agricultural Chemistry

Incorporated into herbicides as a chiral auxiliary, enhancing selectivity against dicot weeds (EC50=12μM\text{EC}_{50} = 12 \, \mu\text{M}) .

Biochemical Tools

Used in fluorescence polarization assays to quantify protein-ligand binding kinetics (Kd=0.8nMK_d = 0.8 \, \text{nM}) .

Comparative Analysis with Structural Analogs

CompoundChlorine PositionsLogPDopamine Inhibition (IC50\text{IC}_{50})
(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid2,33.178.7 µM
(S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid2,42.9414.2 µM
(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid3,43.0222.5 µM

The 2,3-dichloro substitution confers optimal steric and electronic effects for target engagement, underscoring its pharmacological superiority .

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